Molecular weight and chemical properties of 2-chloro-N-(1H-purin-6-yl)propanamide
Molecular weight and chemical properties of 2-chloro-N-(1H-purin-6-yl)propanamide
An In-Depth Technical Guide to 2-chloro-N-(1H-purin-6-yl)propanamide
Introduction
Purine derivatives are a cornerstone of medicinal chemistry and drug development, with a rich history of applications ranging from antiviral to anticancer therapies.[1] The purine scaffold, a fusion of pyrimidine and imidazole rings, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] The introduction of various substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, less-characterized purine derivative: 2-chloro-N-(1H-purin-6-yl)propanamide .
This molecule possesses several features of interest for chemical and biological exploration. The 2-chloro substitution is a known bioisostere for hydrogen and can influence the electronic properties of the purine ring, potentially altering its interaction with biological targets. The N-acyl linkage at the 6-position introduces an amide bond, which can participate in hydrogen bonding and may influence the compound's metabolic stability and cell permeability. This guide provides a comprehensive overview of the known and predicted properties of 2-chloro-N-(1H-purin-6-yl)propanamide, along with detailed protocols for its synthesis, characterization, and evaluation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. For 2-chloro-N-(1H-purin-6-yl)propanamide, some key properties have been identified from chemical databases, while others can be predicted based on its structure.
| Property | Value | Source/Method |
| Molecular Formula | C8H8ClN5O | BIOFOUNT |
| Molecular Weight | 225.635 g/mol | BIOFOUNT |
| CAS Number | 882320-68-5 | BIOFOUNT |
| Predicted LogP | Not available | To be determined |
| Predicted Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred from similar purine derivatives |
| Predicted pKa | Not available | To be determined |
| Appearance | To be determined | - |
| Melting Point | To be determined | - |
Synthesis and Purification
The synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide can be approached through the acylation of 2-chloroadenine (2-chloro-9H-purin-6-amine). This method is advantageous as it builds upon a commercially available starting material.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide.
Experimental Protocol: Synthesis of 2-chloro-N-(1H-purin-6-yl)propanamide
Materials:
-
2-Chloroadenine
-
2-Chloropropionyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroadenine (1.0 eq) in anhydrous pyridine (10-20 mL per gram of 2-chloroadenine). Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add 2-chloropropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to yield the pure 2-chloro-N-(1H-purin-6-yl)propanamide.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
Characterization Workflow
Caption: Workflow for the structural characterization of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons, the methine and methyl protons of the propanamide side chain, and an amide N-H proton. The integration and splitting patterns of these signals will be crucial for structural confirmation.[2][3]
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbons of the purine ring and the propanamide moiety, including the carbonyl carbon.[2][3]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), should be employed to confirm the molecular weight and elemental composition of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include N-H stretching and bending frequencies for the purine ring and the amide, and a strong C=O stretching vibration for the amide carbonyl group.[5]
Stability Assessment
The stability of a compound under various conditions is critical for its storage and use in biological assays. Based on studies of related compounds like 2-chloro-2'-deoxyadenosine, 2-chloro-N-(1H-purin-6-yl)propanamide is predicted to be stable at neutral and basic pH but may undergo hydrolysis of the glycosidic bond in acidic conditions.[6]
Protocol for pH Stability Study:
-
Prepare stock solutions of the compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, and 9).
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each buffer solution.
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and any degradation products.
Potential Biological Activity and Mechanism of Action
While the specific biological activity of 2-chloro-N-(1H-purin-6-yl)propanamide has not been reported, its structural features suggest several potential areas of investigation. Purine analogues are well-known to function as antimetabolites, interfering with nucleic acid synthesis and repair pathways, which is a common mechanism for anticancer and antiviral drugs.[7] The 2-chloro substitution is present in clinically used drugs like Cladribine, where it contributes to the drug's cytotoxic effects.[8]
Furthermore, N-acyl amide derivatives have been explored as inhibitors of various enzymes, including N-acylethanolamine acid amidase (NAAA), which is involved in the regulation of inflammatory processes.[9][10]
Hypothesized Mechanism of Action
Given its structure, 2-chloro-N-(1H-purin-6-yl)propanamide could potentially act as an inhibitor of enzymes involved in purine metabolism or DNA replication, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.
Caption: A hypothetical mechanism of action for the title compound.
Safety Precautions
As with any novel chemical entity, 2-chloro-N-(1H-purin-6-yl)propanamide should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for handling chlorinated organic compounds and purine analogues should be followed. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-chloro-N-(1H-purin-6-yl)propanamide is a purine derivative with potential for further investigation in medicinal chemistry and chemical biology. This guide provides a foundational framework for its synthesis, characterization, and preliminary evaluation. The proposed protocols are based on established chemical principles and data from structurally related compounds, offering a robust starting point for researchers interested in exploring the properties and applications of this molecule. Further studies are warranted to elucidate its precise physicochemical properties, biological activities, and mechanism of action.
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